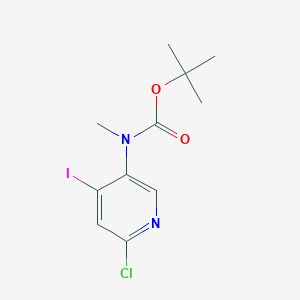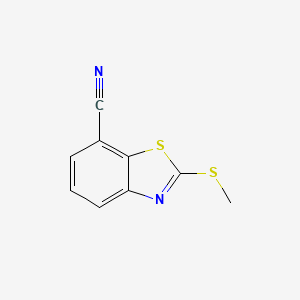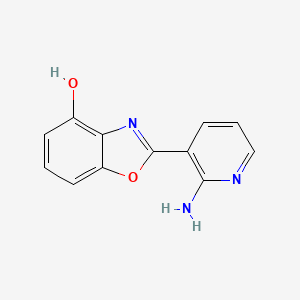
2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with salicylaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various halogenating agents, nucleophiles; reactions may be conducted in polar or non-polar solvents depending on the specific substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
作用機序
The mechanism of action of 2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Aminothiazole: Another heterocyclic compound with similar biological activities, including antimicrobial and anticancer properties.
2-Aminopyridine: A simpler analog that serves as a precursor in the synthesis of more complex heterocycles.
Benzoxazole: The parent structure of 2-(2-Aminopyridin-3-yl)-1,3-benzoxazol-4-ol, which also exhibits interesting chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct electronic and steric properties. These characteristics make it a valuable compound in various research and industrial applications.
特性
分子式 |
C12H9N3O2 |
|---|---|
分子量 |
227.22 g/mol |
IUPAC名 |
2-(2-aminopyridin-3-yl)-1,3-benzoxazol-4-ol |
InChI |
InChI=1S/C12H9N3O2/c13-11-7(3-2-6-14-11)12-15-10-8(16)4-1-5-9(10)17-12/h1-6,16H,(H2,13,14) |
InChIキー |
UUJGTJWKJCNQPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)C3=C(N=CC=C3)N)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Methyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8530476.png)

![4-{[4-(Morpholin-4-yl)anilino]methyl}benzoic acid](/img/structure/B8530496.png)
![2-[(Benzyloxy)methyl]-2-methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B8530504.png)
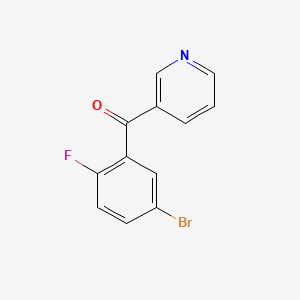
![Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]-](/img/structure/B8530520.png)
![1-[(4-Methylphenyl)sulfonyl] 2-pyrrolidinecarboxaldehyde](/img/structure/B8530542.png)

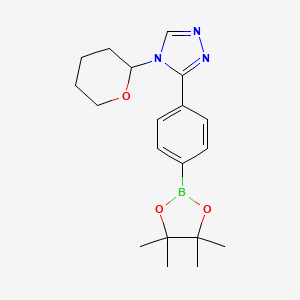
![1H-Pyrazole-5-carboxamide, N-[3-[[2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl]oxy]phenyl]-1,3-dimethyl-](/img/structure/B8530562.png)
